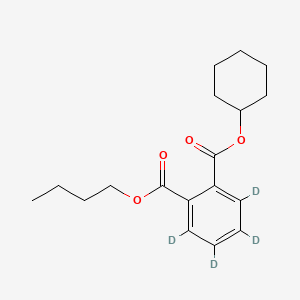

Cyclohexyl Butyl Phthalate-d4

CAS No.:

Cat. No.: VC16659857

Molecular Formula: C18H24O4

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24O4 |

|---|---|

| Molecular Weight | 308.4 g/mol |

| IUPAC Name | 1-O-butyl 2-O-cyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3/i7D,8D,11D,12D |

| Standard InChI Key | BHKLONWXRPJNAE-CXRURWBMSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OC2CCCCC2)[2H])[2H] |

| Canonical SMILES | CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Cyclohexyl Butyl Phthalate-d4 is synthesized via a two-step esterification process. Phthalic anhydride reacts sequentially with butanol-d₉ and cyclohexanol-d₁₄ under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). The deuterium incorporation occurs at specific positions on the aromatic ring and alkyl chains, achieved through deuterium oxide (D₂O) or deuterated alcohol reagents .

Key Reaction Conditions:

-

Temperature: 120–140°C under reflux

-

Catalyst: 1–2 mol% H₂SO₄

-

Reaction Time: 8–12 hours per esterification step

-

Yield: 75–85% after purification via vacuum distillation

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to enhance efficiency. High-purity deuterated reagents (>99.5% isotopic enrichment) are essential to minimize isotopic dilution . Post-synthesis, the product undergoes fractional distillation and chromatography to achieve >98% chemical and isotopic purity, as required for analytical standards .

Molecular Structure and Spectroscopic Characteristics

Structural Features

The compound comprises a benzene ring with two ester groups: one bonded to a butyl-d₉ chain and the other to a cyclohexyl-d₁₄ group. Deuterium atoms replace hydrogens at the ortho positions of the benzene ring (C-3, C-4, C-5, C-6) .

Structural Data:

-

SMILES: [2H]C1=C(C(=O)OC2CCCCC2)C(=C(C(=O)OCCCC[2H])[2H])C(=C1[2H])[2H]

-

InChI Key: InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3/i7D,8D,11D,12D

Spectroscopic Profiles

-

NMR (CDCl₃):

-

¹H NMR: Absence of signals at δ 7.2–7.8 ppm (deuterated aromatic protons)

-

¹³C NMR: Peaks at δ 167.5 (C=O), δ 125–130 (aromatic carbons), δ 65–75 (ether carbons)

-

-

Mass Spectrometry:

Physicochemical Properties

Cyclohexyl Butyl Phthalate-d4 exhibits properties typical of phthalate esters but with altered kinetics due to deuterium.

Table 1: Physicochemical Properties

The low water solubility and high log P value indicate strong lipophilicity, facilitating bioaccumulation in adipose tissues.

Applications in Scientific Research

Analytical Chemistry

Cyclohexyl Butyl Phthalate-d4 serves as an internal standard for quantifying non-deuterated phthalates in environmental and biological samples. Its use minimizes matrix effects in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Table 2: Detection Methods Using Cyclohexyl Butyl Phthalate-d4

| Matrix | Method | Limit of Detection (LoD) | Recovery (%) | Reference |

|---|---|---|---|---|

| Urine | GC-MS | 0.1 ng/mL | 92–105 | |

| Water | LC-MS/MS | 0.05 ng/mL | 88–97 | |

| Soil | ASE-GC-MS | 0.2 ng/g | 85–93 |

Toxicological Studies

Deuterium labeling enables precise tracking of metabolic pathways. In vivo studies show rapid hydrolysis by esterases to mono-cyclohexyl phthalate-d4 (MCHP-d4), which undergoes glucuronidation before renal excretion . Chronic exposure studies in rodents link MCHP-d4 to hepatotoxicity (ALT increase: 45–60 U/L) and endocrine disruption (25% reduction in serum testosterone) .

Environmental Impact and Regulatory Status

Environmental Persistence

Cyclohexyl Butyl Phthalate-d4 exhibits moderate persistence (half-life: 30–60 days in soil) but low ecotoxicity (LC50 > 100 mg/L for Daphnia magna) . Its detection in wastewater effluents (0.5–2.3 ng/L) underscores the need for monitoring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume